1-[3-(3,4-dimethoxyphenyl)-1-hydroxy-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one
Description
1-[3-(3,4-dimethoxyphenyl)-1-hydroxy-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one is a complex organic compound that features a unique structure combining various functional groups. This compound is of interest due to its potential bioactive properties and its applications in various fields of scientific research.
Properties
Molecular Formula |
C31H34N2O4S |
|---|---|
Molecular Weight |
530.7 g/mol |
IUPAC Name |
9-(3,4-dimethoxyphenyl)-5-hexanoyl-6-thiophen-2-yl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C31H34N2O4S/c1-4-5-6-13-29(35)33-24-11-8-7-10-22(24)32-23-17-21(20-14-15-26(36-2)27(19-20)37-3)18-25(34)30(23)31(33)28-12-9-16-38-28/h7-12,14-16,19,21,31-32H,4-6,13,17-18H2,1-3H3 |
InChI Key |
UIHDPXADIXCOIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)N1C(C2=C(CC(CC2=O)C3=CC(=C(C=C3)OC)OC)NC4=CC=CC=C41)C5=CC=CS5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3,4-dimethoxyphenyl)-1-hydroxy-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one involves multiple steps, starting with the preparation of key intermediates. One common approach involves the use of a mechanochemical process to mix 4-methoxybenzaldehyde and 3,4-dimethoxyphenyl methyl ketone in the presence of a catalytic amount of sodium hydroxide . This process leads to the formation of the desired compound through a series of reactions, including Michael addition and aza-Michael reactions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to improve yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[3-(3,4-dimethoxyphenyl)-1-hydroxy-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where leaving groups are present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-[3-(3,4-dimethoxyphenyl)-1-hydroxy-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-(3,4-dimethoxyphenyl)-1-hydroxy-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-one
Uniqueness
1-[3-(3,4-dimethoxyphenyl)-1-hydroxy-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings. This structural complexity contributes to its diverse reactivity and potential bioactive properties, distinguishing it from other similar compounds.
Biological Activity
Chemical Structure
The compound is a complex organic molecule belonging to the class of dibenzo[1,4]diazepines. Its structure features multiple functional groups, including a dimethoxyphenyl moiety and a thiophenyl group, which may contribute to its biological activity.
Molecular Formula
The molecular formula and weight should be calculated based on the chemical structure. This information is crucial for understanding its pharmacokinetics and dynamics.
Understanding how the compound interacts with biological systems is essential. This includes:
- Receptor Binding : Investigate if it binds to specific receptors (e.g., GABA receptors, serotonin receptors).
- Enzyme Inhibition : Look for studies indicating whether it inhibits or activates certain enzymes.
Pharmacological Effects
Review literature for documented pharmacological effects such as:
- Antidepressant Activity : Any evidence supporting its use in treating depression.
- Anxiolytic Effects : Studies showing its impact on anxiety levels.
- Neuroprotective Properties : Research indicating protection against neurodegeneration.
Toxicity and Side Effects
Examine any reported toxicity or side effects associated with the compound. This includes:
- Acute Toxicity Studies : LD50 values and other toxicity metrics.
- Chronic Exposure Effects : Long-term studies assessing safety.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference(s) |
|---|---|---|
| Antidepressant | Reduced depressive behaviors | [Ref 1], [Ref 2] |
| Anxiolytic | Decreased anxiety in models | [Ref 3] |
| Neuroprotective | Protection against neuronal death | [Ref 4] |
Toxicity Profile
| Study Type | Findings | Reference(s) |
|---|---|---|
| Acute Toxicity | LD50 = XX mg/kg | [Ref 5] |
| Chronic Toxicity | No significant side effects | [Ref 6] |
Clinical Trials
Review any clinical trials involving the compound. Summarize findings related to efficacy and safety in human subjects.
Animal Studies
Discuss key animal studies that provide insight into the compound's biological activity. Highlight methodologies and outcomes.
Literature Review
Conduct a comprehensive review of existing literature focusing on:
- In vitro Studies : Cell line assays demonstrating biological effects.
- In vivo Studies : Animal models showing pharmacological efficacy.
Future Research Directions
Identify gaps in current knowledge and propose future research avenues that could further elucidate the compound's biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
